molecular formula C14H22N2O3 B1386951 Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate CAS No. 1031927-11-3

Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

Cat. No.: B1386951
CAS No.: 1031927-11-3
M. Wt: 266.34 g/mol
InChI Key: JBUOMDZZKABJBU-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate is a useful research compound. Its molecular formula is C14H22N2O3 and its molecular weight is 266.34 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate is a complex organic compound with a unique spirocyclic structure, characterized by its molecular formula C₁₄H₂₂N₂O₃ and CAS number 1031927-12-4. This compound has garnered interest in medicinal chemistry due to its structural features, which include both nitrogen and carbon atoms that can engage in various chemical interactions. Although specific data on its biological activity is limited, compounds with similar structures often exhibit significant pharmacological properties.

Structural Characteristics

The compound's spirocyclic framework contributes to its potential biological activity. The presence of nitrogen atoms is particularly noteworthy as they can influence the compound's reactivity and interaction with biological targets. The tert-butyl group enhances lipophilicity, potentially affecting bioavailability and interaction profiles with enzymes and receptors.

Pharmacological Properties

Research indicates that spirocyclic compounds may exhibit various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against a range of pathogens.
  • Anti-inflammatory Effects : These compounds can modulate inflammatory pathways.
  • Anticancer Properties : Some spiro compounds have been investigated for their ability to inhibit cancer cell proliferation.

Interaction Studies

Understanding the biological implications of this compound requires interaction studies focusing on:

  • Enzyme Inhibition : Assessing the compound's ability to inhibit specific enzymes involved in disease processes.
  • Receptor Binding : Evaluating how the compound interacts with various receptors that play roles in physiological responses.

Comparative Analysis

A comparison with structurally related compounds highlights the unique features of this compound:

Compound NameMolecular FormulaUnique Features
Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylateC₁₄H₂₄N₂O₃Different carbonyl position
2-Oxo-1,9-diaza-spiro[5.5]undecaneC₁₃H₁₈N₂O₂Lacks tert-butyl group
2-Oxo-spiro[4.4]nonane derivativesVariesSmaller ring size

The unique structural features of this compound may enhance its pharmacological profile compared to other spirocyclic compounds.

Case Studies and Research Findings

While specific studies on this compound are scarce, research on related compounds provides insights into potential applications:

  • Antimicrobial Screening : Compounds similar to tert-butyl 2-oxo derivatives have been screened for antimicrobial activity against various bacterial strains, showing promising results in inhibiting growth.
  • Cancer Cell Line Studies : Related spirocyclic compounds have been tested against cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis.
  • Inflammation Models : Some studies have investigated the anti-inflammatory effects of spiro compounds in animal models, showing reduced levels of pro-inflammatory cytokines.

Properties

IUPAC Name

tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-13(2,3)19-12(18)16-9-7-14(8-10-16)6-4-5-11(17)15-14/h4-5H,6-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUOMDZZKABJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501160688
Record name 1,1-Dimethylethyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031927-11-3
Record name 1,1-Dimethylethyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031927-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
Reactant of Route 2
Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
Reactant of Route 3
Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
Reactant of Route 4
Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
Reactant of Route 5
Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
Reactant of Route 6
Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

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